molecular formula C20H23ClN2O4 B613375 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride CAS No. 201046-57-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride

Cat. No.: B613375
CAS No.: 201046-57-3
M. Wt: 390.9 g/mol
InChI Key: RGRQRWUUJPISQG-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride (CAS 201046-57-3) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₃ClN₂O₄, with a molecular weight of 390.86 g/mol . The compound features a pentanoic acid backbone, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group remains free, enabling selective deprotection during peptide chain assembly. The hydrochloride salt enhances solubility in polar solvents like dimethylformamide (DMF) or acetonitrile.

Storage conditions recommend an inert atmosphere (e.g., nitrogen) and refrigeration (2–8°C) to prevent degradation . Hazard classifications include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating proper handling and personal protective equipment (PPE) .

Properties

IUPAC Name

5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQRWUUJPISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper Complexation-Mediated Synthesis

This method leverages copper(II) ions to selectively protect the δ-amino group of ornithine. L-Ornithine monohydrochloride is refluxed with basic cupric carbonate in water, forming a copper-ornithine complex that shields the δ-amino group . Subsequent reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetonitrile introduces the Fmoc group at the α-position. Acidic hydrolysis with HCl then removes the copper complex, yielding the target compound.

Key Data :

ParameterValueSource
Yield72–78%
Reaction Time (Step 1)6 hours (reflux)
PurificationLyophilization, HPLC

Advantages :

  • High regioselectivity due to copper coordination.

  • Avoids side reactions at the δ-amino group.

Limitations :

  • Requires handling of heavy metal complexes.

  • Multi-step purification increases cost.

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation accelerates the coupling of Fmoc-OSu to L-ornithine hydrochloride. In this approach, L-ornithine is pre-adsorbed on resin, and Fmoc-OSu is activated with diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF). Microwave heating at 45°C for 45 minutes drives the reaction to completion .

Key Data :

ParameterValueSource
Yield85–90%
Reaction Time45 minutes
Purity (HPLC)>99%

Advantages :

  • Rapid reaction kinetics.

  • Suitable for automated peptide synthesizers.

Limitations :

  • Requires specialized microwave equipment.

  • Scalability challenges in industrial settings.

Orthogonal Protection Using Aromatic Aldehydes

Aromatic aldehydes (e.g., benzaldehyde) temporarily protect the δ-amino group via Schiff base formation . L-Ornithine hydrochloride reacts with benzaldehyde in aqueous ethanol, forming an imine intermediate. The α-amino group is then Fmoc-protected using Fmoc-Cl (Fmoc-chloride) in the presence of triethylamine. Acidic hydrolysis (1M HCl) cleaves the imine bond, yielding the hydrochloride salt.

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time (Total)8–12 hours
Cost EfficiencyHigh (low-cost reagents)

Advantages :

  • Avoids metal-based protection strategies.

  • Scalable for bulk production.

Limitations :

  • Requires strict pH control during imine formation.

  • Residual aldehyde may necessitate additional washes.

Direct Fmoc-OSu Coupling in Aqueous Media

L-Ornithine hydrochloride is dissolved in a water-acetonitrile mixture (1:1 v/v) and reacted with Fmoc-OSu under mildly basic conditions (pH 8–9, maintained by sodium carbonate) . The reaction proceeds at 30°C for 12 hours, followed by extraction with ethyl acetate and crystallization from ethanol.

Key Data :

ParameterValueSource
Yield70–76%
Purity (NMR)98–99%
Solvent SystemH₂O:CH₃CN (1:1)

Advantages :

  • Environmentally friendly (aqueous solvent).

  • Minimal byproduct formation.

Limitations :

  • Longer reaction time compared to microwave methods.

  • Moderate yields due to competing hydrolysis.

Industrial-Scale Saponification-Esterification

This two-step process begins with esterification of L-ornithine using thionyl chloride in ethanol, forming L-ornithine ethyl ester·2HCl . The δ-amino group is then protected with 4-methyltrityl chloride (Mtt-Cl), followed by Fmoc-OSu coupling at the α-position. Acidic hydrolysis (trifluoroacetic acid) removes the Mtt group, and neutralization with HCl yields the hydrochloride salt.

Key Data :

ParameterValueSource
Yield80–85%
Purity (HPLC)99.4%
Scalability>1 kg batches

Advantages :

  • High purity suitable for pharmaceutical use.

  • Cost-effective for large-scale production.

Limitations :

  • Requires corrosive reagents (thionyl chloride, TFA).

  • Multi-step purification increases process complexity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Copper Complexation72–7897–99ModerateHigh
Microwave-Assisted85–90>99LowMedium
Orthogonal Protection68–7595–98HighLow
Aqueous Fmoc-OSu70–7698–99ModerateMedium
Industrial Saponification80–8599.4HighLow

Critical Considerations in Purification

  • Crystallization : Ethanol or ethyl acetate/hexane mixtures are preferred for recrystallization, achieving >99% purity .

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) resolves residual Fmoc-OSu and byproducts .

  • Lyophilization : Aqueous solutions are freeze-dried to obtain the hydrochloride salt in hygroscopic powder form .

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC with HOBt or N-hydroxysuccinimide (NHS).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Deprotection: Free amino acid or peptide.

    Coupling: Extended peptide chains.

    Hydrolysis: Free amino acids or shorter peptide fragments.

Scientific Research Applications

Properties

  • Molecular Weight : 397.43 g/mol
  • CAS Number : 133174-15-9
  • Purity : Typically ≥98% as determined by HPLC.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino acid during solid-phase peptide synthesis (SPPS). This method is widely used due to its efficiency and ability to produce high-purity peptides.

Table 1: Comparison of Fmoc and Boc Protection Strategies

PropertyFmoc ProtectionBoc Protection
Deprotection MethodBase (e.g., piperidine)Acid (e.g., TFA)
Reaction ConditionsMild conditionsHarsh conditions
Compatibility with Amino AcidsBroadly compatibleLimited compatibility

Drug Development

The compound's ability to facilitate the synthesis of bioactive peptides makes it valuable in drug development. For instance, modified peptides can be designed to enhance specificity and reduce side effects in therapeutic applications.

Case Study: Anticancer Peptides
Research has shown that peptides synthesized using Fmoc-protected amino acids exhibit enhanced anticancer activity. A study demonstrated that peptides containing this compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Bioconjugation Techniques

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride is also utilized in bioconjugation processes where it serves as a linker between therapeutic agents and targeting moieties. This application is crucial for developing targeted drug delivery systems.

Table 2: Applications in Bioconjugation

ApplicationDescription
Targeted Drug DeliveryLinking drugs to antibodies or ligands for specific targeting
Imaging AgentsConjugating imaging agents to enhance visualization
Vaccine DevelopmentLinking antigens to adjuvants for improved immune response

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related Fmoc-protected amino acid derivatives, emphasizing physicochemical properties, hazards, and applications.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Statements Storage Conditions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride (Target) 201046-57-3 C₂₀H₂₃ClN₂O₄ 390.86 Fmoc, pentanoic acid, ε-amine, HCl salt H302, H315, H319, H335 Inert atmosphere, 2–8°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride N/A C₁₉H₂₀ClN₂O₄ 377 Fmoc, butanoic acid, γ-amine, HCl salt H302, H315, H319, H335 Sealed, room temperature
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid 1632296-20-8 C₂₀H₁₇NO₄ 335.36 Fmoc, pent-4-ynoic acid, alkyne H302, H315, H319, H335 N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C₂₁H₂₁NO₆ 383.40 Fmoc, methylamino, methoxy-oxobutanoic acid Acute toxicity data unavailable N/A
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C₂₁H₂₁NO₅ 367.40 Fmoc, azetidine ring, acetic acid side chain H302, H315, H319, H335 N/A

Structural and Functional Differences

  • Functional Groups: The pent-4-ynoic acid derivative () contains an alkyne group, enabling click chemistry applications (e.g., bioconjugation) . The azetidine-containing compound () introduces a rigid four-membered ring, which may restrict conformational mobility in peptide chains . The 4-methoxy-4-oxobutanoic acid derivative () includes an ester group, increasing lipophilicity and altering solubility profiles .

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-salt forms (e.g., ’s neutral alkyne derivative) .
  • Stability : All Fmoc-protected compounds require protection from light and moisture, but the azetidine derivative () may exhibit lower thermal stability due to ring strain .

Hazard Profiles

All compounds share H302, H315, H319, and H335 classifications due to the Fmoc group’s irritant properties. However, the methoxy-oxobutanoic acid derivative () lacks full toxicity data, highlighting the need for cautious handling .

Research Findings and Implications

  • Synthetic Efficiency: Longer-chain Fmoc-amino acids (e.g., pentanoic acid) exhibit slower coupling kinetics due to steric hindrance compared to shorter analogs .
  • Ecological Impact: Limited data exist on environmental persistence of these compounds, though their high molecular weights suggest low soil mobility .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride, commonly referred to as Fmoc-Glu(ODmab)-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C20H23ClN2O4
  • Molecular Weight : 390.86 g/mol
  • CAS Number : 201046-57-3

The fluorenylmethoxycarbonyl (Fmoc) group is significant in peptide synthesis as a protecting group for amino acids, enhancing the compound's utility in biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Fluorenone derivatives, which share structural similarities with this compound, have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in related compounds has been linked to enhanced antimicrobial efficacy.
  • Antiproliferative Properties :
    • Some fluorenone derivatives have demonstrated antiproliferative activity by acting as inhibitors of type I topoisomerases . This suggests potential applications in cancer therapy, where inhibiting cell division is crucial.
  • Peptide Synthesis :
    • The Fmoc group allows for the easy incorporation of this compound into peptide chains, facilitating the study of protein interactions and functions . This is particularly useful in developing peptide-based therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study investigating new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, it was found that structural modifications significantly influenced the antimicrobial activity against both planktonic and biofilm forms of bacteria. Compounds with similar structural motifs to this compound exhibited varying degrees of effectiveness against resistant strains .

Case Study 2: Antiproliferative Activity

Research on fluorenone derivatives indicated that modifications to the alkyl side chains could enhance antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was particularly effective compared to branched or bulky groups . This insight could guide future modifications of this compound for improved therapeutic outcomes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-2-(Fmoc-Glu)-OHFmoc protecting groupPeptide synthesis
TiloroneFluorenone derivativeAntiviral, anticancer
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineFluorenone scaffoldAntimicrobial

Q & A

Q. What are the critical safety considerations when handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride in laboratory settings?

This compound poses acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory hazards (H335) . Key precautions include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • Spill Management : Avoid dust formation; use wet methods or HEPA-filtered vacuums for cleanup. Contaminated waste must be disposed of via licensed hazardous waste services .
  • Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area away from incompatible materials (strong acids/bases) .

Q. How is the Fmoc (fluorenylmethyloxycarbonyl) protecting group removed during peptide synthesis with this compound?

The Fmoc group is cleaved under mild basic conditions using 20% piperidine in dimethylformamide (DMF) . Key steps:

Dissolve the compound in DMF and treat with piperidine (2 × 10-minute incubations).

Wash thoroughly with DMF to remove deprotected Fmoc byproducts.

Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic of the fluorene moiety) .
Note: Residual piperidine must be fully removed to prevent side reactions in subsequent coupling steps .

Q. What analytical methods are recommended for purity assessment?

  • Reverse-Phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Retention times vary based on side-chain modifications .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight. For example, a synthesized derivative showed [M+H]+ at m/z 657.3176 (calc. 657.3170) .
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 verifies structural integrity. Key signals include δ 7.75–7.30 ppm (fluorenyl aromatic protons) and δ 4.20–4.40 ppm (methoxycarbonyl groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for solid-phase peptide synthesis (SPPS) using this compound?

  • Coupling Conditions : Use 2–4 equivalents of the amino acid, 1.1 equivalents of HBTU/HOBt, and 2–4 equivalents of DIPEA in DMF. Microwave-assisted coupling (50°C, 10–15 min) improves efficiency .
  • Resin Compatibility : NovaSyn® TGR resin is preferred for its acid-labile linker, enabling cleavage with 95% TFA/2.5% H2O/2.5% TIS .
  • Side Reaction Mitigation : Add 0.1 M Oxyma Pure to suppress racemization during activation .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Aqueous Solutions : Stable at pH 4–6 for ≤48 hours at 4°C. Degrades rapidly at pH >8 due to Fmoc group hydrolysis .
  • Thermal Stability : Decomposes above 60°C, releasing CO2 and fluorenylmethyl alcohol. Lyophilized forms retain >95% purity for ≥6 months at -20°C .
  • Contradictions : While SDS reports stability under "normal conditions" , prolonged exposure to light or humidity accelerates decomposition .

Q. How does this compound perform in synthesizing non-natural amino acid derivatives for targeted drug delivery?

  • Functionalization : The primary amine at position 5 can be modified via reductive amination (e.g., with aldehydes/ketones) or click chemistry (e.g., azide-alkyne cycloaddition) .
  • Case Study : A boronated analog, Fmoc-Lys(N3)-OH, was synthesized for neutron capture therapy, achieving >90% radiochemical purity in preclinical models .
  • Challenges : Steric hindrance from the Fmoc group may limit coupling efficiency; iterative deprotection/coupling cycles are often required .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Fmoc Depletion20% piperidine/DMF, 2 × 10 min
HPLC Gradient5–95% acetonitrile/0.1% TFA over 20 min
MALDI-TOF CalibrationUse angiotensin I (1296.68 Da) as internal standard
Long-Term StorageLyophilized, -20°C in amber vials with desiccant

Contradictions in Literature

  • Stability : Some SDS assert stability under "normal conditions" , while others note decomposition under humidity or light .
  • Toxicity Data : Acute toxicity is well-documented , but chronic exposure risks remain uncharacterized .

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